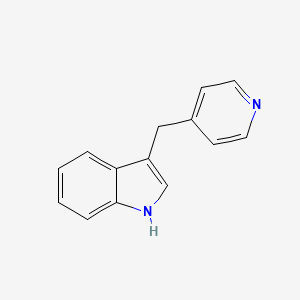

3-Pyridin-4-ylmethyl-1H-indole

Description

Historical Context and Significance of Indole (B1671886) Heterocycles in Drug Discovery

The journey of the indole heterocycle in science began with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized the parent indole by reducing oxindole (B195798) with zinc dust, and by 1869, he had proposed its chemical structure. smolecule.combldpharm.com Initially, indole derivatives were primarily of interest as dyestuffs. smolecule.com However, the 1930s marked a significant shift in perspective as the indole nucleus was identified in a variety of crucial natural alkaloids, including the essential amino acid tryptophan and plant auxins. smolecule.combldpharm.com

This discovery sparked intense research, revealing the indole scaffold as a cornerstone of numerous biologically vital molecules. It forms the core of the neurotransmitter serotonin (B10506) and the hormone melatonin, which regulate mood, sleep, and appetite. smolecule.comijpsr.comrjpn.org The structural versatility of the indole ring allows it to serve as a pharmacophore that can interact with a wide range of biological targets. ontosight.ai This has led to the development of a multitude of FDA-approved drugs containing the indole moiety for treating a spectrum of diseases. ijpsr.comnih.gov The broad pharmacological potential of indole derivatives includes anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, cementing the indole heterocycle's profound significance in modern drug discovery. smolecule.comontosight.ainih.govresearchgate.net

Table 1: Examples of FDA-Approved Indole-Containing Drugs

| Drug Name | Therapeutic Application |

|---|---|

| Vincristine | Anticancer |

| Reserpine | Antihypertensive, Antipsychotic |

| Indomethacin | Anti-inflammatory |

| Sumatriptan | Antimigraine |

| Ondansetron | Antiemetic |

Prominence of Pyridine (B92270) Scaffolds in Medicinal Chemistry and Functional Materials

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. Its initial isolation from picoline dates back to 1846, with its structure being established by Wilhelm Korner and James Dewar in the late 1860s and early 1870s. nih.govopenmedicinalchemistryjournal.com The presence of the nitrogen atom in the aromatic ring imparts unique properties, such as increased polarity and the ability to act as a hydrogen bond acceptor, which can significantly enhance a molecule's pharmacokinetic profile, including solubility and bioavailability. chula.ac.thtandfonline.com

The immense utility of this scaffold is evidenced by its presence in over 7,000 existing drug molecules. nih.gov Pyridine is a key structural component in numerous natural products, such as vitamin B6 (pyridoxine) and niacin, as well as in a wide array of synthetic pharmaceuticals. nih.govsigmaaldrich.com Commercially available drugs containing a pyridine ring are used to treat a vast range of conditions and include the proton-pump inhibitor omeprazole, the anti-tuberculosis agent isoniazid, and the anti-inflammatory drug piroxicam. sigmaaldrich.com Beyond pharmaceuticals, pyridine derivatives are integral to the development of functional materials, finding applications as conducting polymers, luminescent materials, and agrochemicals. researchgate.netchemicalbook.com This wide-ranging applicability underscores the enduring prominence of the pyridine scaffold in both medicinal and materials chemistry. researchgate.net

Table 2: Examples of Pyridine-Containing Drugs

| Drug Name | Therapeutic Application |

|---|---|

| Isoniazid | Antitubercular |

| Piroxicam | Anti-inflammatory |

| Omeprazole | Anti-ulcer |

| Abiraterone | Anticancer |

| Nicotinamide | Vitamin B3 supplement |

Strategic Importance of Indole-Pyridine Hybrid Systems in Contemporary Chemical Research

The design of hybrid molecules, which covalently link two or more distinct pharmacophores, is a well-established and powerful strategy in modern drug discovery. nih.gov This approach aims to create synergistic effects, where the resulting hybrid compound may possess enhanced biological activity, a novel mechanism of action, or a more desirable therapeutic profile than the individual components. The strategic fusion of indole and pyridine rings into a single molecular entity is a prime example of this approach, leveraging the unique and beneficial properties of each heterocycle.

Researchers are actively synthesizing and evaluating indole-pyridine hybrids to explore new therapeutic avenues for a wide range of diseases. The rationale is that the indole moiety can provide a robust scaffold for interacting with various biological targets, while the pyridine ring can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and provide additional binding interactions. chula.ac.thsigmaaldrich.com This strategy has led to the investigation of indole-pyridine hybrids as potent agents in several therapeutic areas, including:

Anticancer: Derivatives have been developed as inhibitors of enzymes crucial for cancer progression, such as CYP17A1 in prostate cancer. nih.gov

Antimalarial: Hybrid compounds have shown significant activity against both chloroquine-sensitive and resistant strains of P. falciparum. sigmaaldrich.com

Antiviral: Indole-pyridine systems have been explored as inhibitors of viral enzymes, for instance, as HIV integrase inhibitors.

Antitubercular: Novel hydrazide and oxadiazole derivatives containing both indole and pyridine nuclei have been synthesized and tested for their antimycobacterial activity.

Anti-inflammatory: Carboxamide derivatives linking indole and pyridine have been evaluated for their ability to inhibit inflammation. researchgate.net

The ongoing research into these hybrid systems highlights their strategic importance and vast potential in developing next-generation therapeutics.

Research Trajectories and Academic Relevance of 3-Pyridin-4-ylmethyl-1H-indole Derivatives

The specific scaffold of this compound serves as a foundational structure for a variety of derivatives being explored in contemporary chemical research. While the parent compound itself is primarily a building block, its derivatives are the subject of significant academic and industrial investigation due to their potential therapeutic applications. The research trajectory for this class of compounds involves the strategic modification of the indole and pyridine rings to optimize biological activity and selectivity for specific targets.

One key research avenue is the synthesis of derivatives for anticancer applications. For example, compounds structurally related to this compound have been investigated as potential kinase inhibitors, a major class of anticancer drugs. The core structure allows for substitutions that can fine-tune the molecule's ability to fit into the ATP-binding pocket of specific kinases.

In the field of infectious diseases , derivatives of the related 3-piperidin-4-yl-1H-indole, which can be synthesized from this compound, have been identified as a novel chemotype with promising antimalarial activity against Plasmodium falciparum. ijpsr.comsigmaaldrich.com Research in this area focuses on modifying the indole and piperidine/pyridine moieties to enhance potency and overcome drug resistance. Similarly, other hybrid structures based on this scaffold have been designed and evaluated as potential antitubercular agents.

Furthermore, derivatives are being explored for their neuroprotective and anti-inflammatory effects. The indole-pyridine framework is present in molecules designed as dopamine (B1211576) D4 receptor antagonists and serotonin reuptake inhibitors, suggesting potential applications in treating neuropsychiatric disorders. Additionally, N-pyridinyl(methyl)-indole carboxamides have shown anti-inflammatory properties in preclinical models. researchgate.net The synthesis of trifluoromethylated analogues, such as 3-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-1H-indole, represents another strategy to enhance metabolic stability and biological activity. nih.gov

The academic relevance of this compound and its derivatives is underscored by their role as versatile scaffolds in fragment-based drug design and as intermediates for creating more complex, biologically active molecules. openmedicinalchemistryjournal.comnih.gov

Table 3: Investigated Biological Activities of this compound Derivatives

| Derivative Class | Therapeutic Area | Investigated Target/Activity |

|---|---|---|

| 3-(Piperidin-4-yl)-1H-indoles | Antimalarial | Inhibition of P. falciparum growth |

| Indole-Pyridine Hybrids | Antitubercular | Inhibition of M. tuberculosis growth |

| Dihydropyridinyl-indoles | Antipsychotic | Dopamine D4 receptor antagonism |

| Indole-Pyridine Carboxamides | Anti-inflammatory | Inhibition of inflammation pathways |

| Trifluoromethylated Indoles | General Drug Discovery | Enhanced metabolic stability/potency |

Structure

3D Structure

Properties

IUPAC Name |

3-(pyridin-4-ylmethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-4-14-13(3-1)12(10-16-14)9-11-5-7-15-8-6-11/h1-8,10,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSLZLOJFONXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573774 | |

| Record name | 3-[(Pyridin-4-yl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5275-07-0 | |

| Record name | 3-[(Pyridin-4-yl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyridin 4 Ylmethyl 1h Indole and Its Analogues

Established Synthetic Pathways to Indole (B1671886) and Pyridine (B92270) Core Structures

The construction of the indole and pyridine ring systems forms the foundation for the synthesis of more complex molecules like 3-Pyridin-4-ylmethyl-1H-indole. Over the decades, a multitude of synthetic strategies have been developed for these heterocyclic cores.

Fischer Indole Synthesis and its Variations

The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for the preparation of indoles. tcichemicals.comtestbook.com The classical reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. tcichemicals.comtestbook.com The versatility of this reaction allows for the synthesis of a wide range of substituted indoles by varying the starting materials. tcichemicals.com

Several variations of the Fischer indole synthesis have been developed to improve yields, expand the substrate scope, and introduce greater functional group tolerance. For instance, the use of microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter time frames. benthamdirect.comnih.govresearchgate.net Ultrasound-assisted synthesis has also been explored as a green alternative, promoting the reaction through acoustic cavitation. researchgate.net

The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and p-toluenesulfonic acid to Lewis acids such as zinc chloride and boron trifluoride. tcichemicals.com More recently, ionic liquids have been employed as both catalysts and environmentally benign solvents for the Fischer indole synthesis, offering advantages such as catalyst recyclability and improved reaction conditions. researchgate.netrsc.orgtandfonline.comthieme-connect.comrsc.org A metal-free and organic acid-base promoted approach has also been developed for the regiospecific synthesis of 3-arylindoles, highlighting the ongoing efforts to refine this classical reaction. rsc.org

Table 1: Comparison of Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Readily available, effective | Harsh conditions, environmental concerns |

| Lewis Acids | ZnCl₂, BF₃·OEt₂ | Milder conditions for some substrates | Stoichiometric amounts often needed, workup can be difficult |

| Ionic Liquids | [bmim][HSO₄] | Green solvent, catalyst recyclability | Cost, viscosity |

| Solid Acids | Zeolites, Montmorillonite clay | Ease of separation, reusability | Lower activity for some substrates |

Multicomponent Reactions (MCRs) for Indole-Pyridine Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.comnih.gov This approach is highly convergent and atom-economical, making it an attractive strategy for the synthesis of indole-pyridine scaffolds. bohrium.comresearchgate.net

Several MCRs have been reported for the synthesis of functionalized pyridines, which can then be further modified to incorporate an indole moiety, or that directly incorporate indole as one of the components. bohrium.comnih.gov For example, a one-pot, three-component reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) can yield polysubstituted pyridines with high regioselectivity. nih.gov

Direct MCR approaches to indolylpyridines often involve the reaction of an indole derivative, an aldehyde, and a third component that provides the nitrogen for the pyridine ring and other necessary functionalities. These reactions offer a rapid and efficient route to a diverse library of indole-pyridine hybrids. researchgate.netarkat-usa.org The operational simplicity and the ability to generate molecular diversity make MCRs a valuable strategy in the quest for novel bioactive compounds. bohrium.com

Direct Synthesis of this compound

While the construction of the indole and pyridine rings followed by their coupling is a viable strategy, direct methods for the formation of the C-C bond between the two heterocycles are highly desirable for their efficiency.

Photoredox-Catalyzed Decarboxylative Cross-Coupling Approaches

A significant advancement in the direct synthesis of this compound involves the use of visible-light photoredox catalysis. This methodology allows for the decarboxylative cross-coupling of a carboxylic acid precursor with an indole derivative under mild reaction conditions. Specifically, the reaction can be achieved by coupling a suitable pyridine-containing carboxylic acid, such as 4-pyridylacetic acid, with an indole. The photocatalyst, upon excitation by visible light, initiates a single-electron transfer process, leading to the formation of a radical intermediate from the carboxylic acid, which then couples with the indole at the C3 position.

This approach offers several advantages, including the use of a renewable energy source (visible light), mild reaction conditions, and often high functional group tolerance. The development of such photoredox-catalyzed methods represents a significant step towards more sustainable and efficient chemical synthesis.

Related Synthetic Routes to Indolylmethyl Pyridine Derivatives

Beyond photoredox catalysis, other methods for the C3-alkylation of indoles with pyridine-containing electrophiles have been explored. Transition-metal-catalyzed cross-coupling reactions, for instance, can be employed to forge the indolylmethylpyridine linkage. Nickel-catalyzed C3-alkylation of indoles with alcohols via a "borrowing hydrogen" strategy is one such approach that offers a direct and efficient route. rsc.orgrsc.org In this method, a primary alcohol is temporarily oxidized to an aldehyde in situ, which then reacts with the indole, followed by the reduction of the resulting intermediate by the "borrowed" hydrogen.

Furthermore, Friedel-Crafts-type alkylations of indoles with activated pyridine derivatives, such as pyridylmethyl halides or tosylates, can also yield the desired products, although these reactions may sometimes suffer from issues of regioselectivity and harsh reaction conditions. nih.gov The development of metal-free C3-alkylation methods, for example using B(C₆F₅)₃ as a catalyst with amine-derived alkylating agents, provides a complementary approach. nih.gov

Table 2: Selected Methods for C3-Alkylation of Indoles with Pyridine Moieties

| Method | Reagents/Catalysts | Key Features |

| Photoredox-Catalyzed Decarboxylative Coupling | Photocatalyst (e.g., Ru(bpy)₃Cl₂), visible light, pyridineacetic acid | Mild conditions, high functional group tolerance |

| Nickel-Catalyzed Borrowing Hydrogen | Nickel catalyst, pyridine-4-methanol | Use of readily available alcohols as alkylating agents |

| Friedel-Crafts Alkylation | Lewis acid (e.g., AlCl₃), 4-(chloromethyl)pyridine (B78701) | Classical method |

| Borane-Catalyzed Alkylation | B(C₆F₅)₃, amine-derived alkylating agent | Metal-free |

Green Chemistry Principles in the Synthesis of Indole-Pyridine Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. tandfonline.comtandfonline.com The synthesis of indole-pyridine compounds is no exception, with a growing emphasis on developing more sustainable and environmentally benign methodologies.

Key green chemistry principles applicable to the synthesis of this compound and its analogues include:

Atom Economy: MCRs are inherently more atom-economical than multi-step linear syntheses as they incorporate a greater proportion of the starting material atoms into the final product. bohrium.com

Use of Safer Solvents and Auxiliaries: The replacement of hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids is a significant focus. researchgate.netrsc.orgmdpi.com Catalyst-free reactions in water represent an ideal scenario from a green chemistry perspective. rsc.org

Energy Efficiency: The use of microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govtandfonline.comtandfonline.comacs.org Visible-light photoredox catalysis also utilizes a renewable energy source. nih.govresearchgate.netresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. The development of recyclable catalysts, such as certain ionic liquids and solid-supported catalysts, further enhances the green credentials of a synthetic process. researchgate.netrsc.orgrsc.org

The application of these principles not only reduces the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes for the production of valuable compounds like this compound. tandfonline.comtandfonline.comrsc.org

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijnrd.org The application of microwave irradiation in the synthesis of indole derivatives has been well-documented, covering classical named reactions and metal-mediated cyclizations. nih.gov

Microwave heating facilitates rapid and uniform heating of the reaction mixture, which can significantly enhance reaction rates. In the context of synthesizing 3-substituted indoles, MAOS has been employed in various reactions, including multicomponent reactions. For instance, the one-pot, three-component synthesis of indole–dihydrofuran biheterocycles has been achieved with high yields (85-98%) under microwave irradiation. tandfonline.com Another example is the microwave-assisted one-pot synthesis of 3-imidazolyl indole hybrids, where reactions were completed at 100°C within a short timeframe. tandfonline.com

The key advantages of MAOS in this context include:

Rapid Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes.

Improved Yields: The high efficiency of microwave heating can lead to higher product yields with fewer side products. ijnrd.org

Greener Approach: The reduction in reaction time and often solvent volume aligns with the principles of green chemistry. ijnrd.org

While specific examples detailing the direct synthesis of this compound using MAOS are not abundant in the provided literature, the general applicability of this technology to the synthesis of complex indole derivatives is well-established. nih.govtandfonline.com The principles and successful applications in analogous systems strongly suggest its utility for the efficient synthesis of the target compound.

Utilization of Sustainable Catalytic Systems (e.g., Ionic Liquids, Nanocatalysts, Metal-Free Catalysis)

The development of sustainable catalytic systems is a cornerstone of modern organic synthesis, aiming to replace hazardous and inefficient catalysts with more environmentally friendly alternatives. researchgate.netrsc.orgbohrium.com

Ionic Liquids (ILs):

Ionic liquids, which are salts with low melting points, have gained attention as green solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. researchgate.nettandfonline.com In the synthesis of indoles, particularly through the Fischer indole synthesis, Brønsted acidic ionic liquids have been used effectively. researchgate.netrsc.org These ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup procedures. researchgate.net For example, SO3H-functionalized ionic liquids have been successfully used as catalysts for the Fischer indole synthesis in an aqueous medium, providing good to excellent yields of various indole derivatives. rsc.org The use of imidazolium-based ionic liquids like [bmim][HSO4] has also been reported to promote this reaction with good conversions. tandfonline.com The reusability of these ionic liquids without significant loss of activity is a key advantage. researchgate.net

Nanocatalysts:

Nanocatalysts offer high surface-area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and selectivity. Ruthenium nanocatalysts (RuNCs) have been reported for the regioselective C–H alkenylation of indoles to produce 3-alkenylindoles. beilstein-journals.orgnih.gov This method demonstrates good tolerance for various functional groups on the indole ring. The catalyst can be recovered and recycled for several cycles, highlighting its heterogeneous nature and sustainability. beilstein-journals.org While this example focuses on C-H alkenylation, the principle of using nanocatalysts for the functionalization of the indole core is a promising strategy for synthesizing a variety of 3-substituted indoles.

Metal-Free Catalysis:

The move towards metal-free catalysis aims to avoid the environmental and economic issues associated with transition metals. researchgate.net For the synthesis of 3-substituted indoles, organocatalysts and other metal-free systems have been developed. For instance, the common household ingredient sodium lauryl sulfate (B86663) (SDS) has been shown to be an effective organocatalyst for the condensation of salicylaldehydes, malononitrile, and substituted indoles in water at room temperature, leading to excellent yields of 3-substituted indoles. nih.gov Another approach involves the use of iodine as a mediator in an electrochemical intramolecular C(sp2)-H amination for the synthesis of indoles, obviating the need for metal catalysts. organic-chemistry.org Furthermore, a metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant provides a robust method for synthesizing a diverse range of substituted indoles. researchgate.net

Solvent-Free and Aqueous Medium Reaction Conditions

Conducting organic reactions in environmentally benign solvents like water or under solvent-free conditions is a primary goal of green chemistry. researchgate.netrsc.orgbohrium.comnih.gov

Aqueous Medium:

Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 3-substituted indoles has been successfully achieved in aqueous media using various catalytic systems. For example, the one-pot, three-component reaction between an aldehyde, malononitrile, and indole can be catalyzed by Brønsted acid ionic liquids in water, providing high yields in short reaction times under mild conditions. nih.gov Similarly, the Yonemitsu condensation reaction to produce 3-substituted indole derivatives has been carried out using a copper benzene-1,3,5-tricarboxylate (B1238097) acid catalyst in water at 60°C, achieving good yields. du.ac.ir

Solvent-Free Conditions:

Solvent-free, or solid-state, reactions minimize the use of organic solvents, thereby reducing waste and environmental impact. A Cu-catalyzed reaction of pyridine, acetophenone, and nitroolefin has been developed for the synthesis of indolizine (B1195054) under solvent-free conditions at 130°C, demonstrating high yields. nih.gov This approach not only enhances the reaction rate but also aligns with the principles of green chemistry. nih.gov

| Reaction Type | Catalyst/Conditions | Medium | Key Advantages |

| Fischer Indole Synthesis | Brønsted acidic ionic liquids | Ionic Liquid | Recyclable catalyst, no additional solvent. researchgate.net |

| C-H Alkenylation | Ruthenium nanocatalyst | Organic Solvent | Recyclable catalyst, high regioselectivity. beilstein-journals.orgnih.gov |

| Three-Component Condensation | Sodium Lauryl Sulfate (SDS) | Water | Mild conditions, excellent yields, green catalyst. nih.gov |

| Yonemitsu Condensation | Copper benzene-1,3,5-tricarboxylate | Water | High efficiency, short reaction time, green solvent. du.ac.ir |

| Indolizine Synthesis | CuBr | Solvent-Free | High yields, aligns with green chemistry principles. nih.gov |

Functionalization and Derivatization Strategies for the 3-(Pyridin-4-ylmethyl)Indole Core

The 3-(pyridin-4-ylmethyl)indole core possesses multiple sites for functionalization, including the indole nitrogen (N1), the indole C2 position, the pyridine nitrogen, and various positions on both the indole and pyridine rings. Derivatization at these sites can be used to modulate the compound's physicochemical properties and biological activity.

N1-Functionalization of the Indole Ring:

The indole nitrogen is a common site for derivatization. Alkylation, acylation, and sulfonylation are typical reactions. For instance, the Mannich reaction of 3-methylindole (B30407) with formaldehyde (B43269) and 4-substituted piperazines leads to the formation of 1-[(4-substitutedpiperazin-1-yl)methyl]-3-methyl-1H-indoles, demonstrating the feasibility of introducing substituents at the N1 position. nih.gov

C2-Functionalization of the Indole Ring:

While the C3 position is the most nucleophilic site in indole, functionalization at the C2 position can also be achieved. bhu.ac.in One strategy involves the use of multicomponent reactions. An innovative two-step synthesis starting from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides yields C2-functionalized indole amides under mild, metal-free conditions. researchgate.net

Functionalization of the Pyridine Ring:

The pyridine ring can undergo various electrophilic and nucleophilic substitution reactions. The electronic nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when activated.

Functionalization of the Methylene (B1212753) Bridge:

The methylene bridge connecting the indole and pyridine rings could potentially be a site for functionalization, although this is less common.

Derivatization through C-H Activation:

Direct C-H functionalization is a powerful tool for derivatization that avoids the need for pre-functionalized starting materials. Palladium-catalyzed direct arylation of NH-indoles has been used to synthesize 3-phenyl-1H-indoles, showcasing a method for C-H functionalization at the C3 position. mdpi.com While the target compound is already substituted at C3, similar C-H activation strategies could potentially be applied to other positions on the indole or pyridine rings.

| Position of Functionalization | Reaction Type | Reagents/Catalysts | Resulting Structure |

| Indole N1 | Mannich Reaction | Formaldehyde, 4-substituted piperazines | 1-Substituted indoles nih.gov |

| Indole C2 | Multicomponent Reaction | Anilines, glyoxal dimethyl acetal, formic acid, isocyanides | C2-functionalized indole amides researchgate.net |

| Indole C3 | Direct Arylation | Aryl halides, Pd(OAc)2/dppm | 3-Arylindoles mdpi.com |

This table summarizes some of the key functionalization strategies that can be applied to the 3-(pyridin-4-ylmethyl)indole scaffold, highlighting the versatility of the indole core for further chemical modification.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Pyridin 4 Ylmethyl 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms present.

¹H NMR Spectroscopy : The proton NMR spectrum of 3-Pyridin-4-ylmethyl-1H-indole provides a distinct fingerprint of its hydrogen atoms. The spectrum is characterized by signals in both the aromatic region, corresponding to the protons on the indole (B1671886) and pyridine (B92270) rings, and the aliphatic region, for the methylene (B1212753) bridge protons. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (around 8.10 ppm), indicative of its acidic nature. The protons of the indole ring (H2, H4-H7) and the pyridine ring (H2'/H6', H3'/H5') resonate in the range of 7.00-8.50 ppm. The methylene bridge protons (-CH₂-) give a characteristic singlet around 4.10 ppm.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are observed for each of the 14 carbon atoms. The carbons of the indole and pyridine rings typically resonate in the downfield region (110-150 ppm), while the aliphatic methylene carbon provides a signal in the upfield region (around 32 ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in signal assignment.

¹⁵N NMR Spectroscopy : ¹⁵N NMR is a specialized technique used to probe the nitrogen atoms. researchgate.net The spectrum for this compound would show two distinct signals corresponding to the pyrrolic nitrogen of the indole ring and the imine-type nitrogen of the pyridine ring. science-and-fun.de The indole nitrogen is expected to resonate at approximately -245 ppm, while the pyridine nitrogen signal would appear further downfield, around -70 ppm, relative to a nitromethane (B149229) standard. nih.gov These distinct chemical shifts confirm the presence of the two different nitrogen environments. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 1 (N-H) | 10.95 | br s | - |

| 2 | 7.25 | d | 124.5 |

| 3 | - | - | 112.0 |

| 3a | - | - | 127.0 |

| 4 | 7.55 | d | 118.8 |

| 5 | 7.05 | t | 121.5 |

| 6 | 7.15 | t | 119.2 |

| 7 | 7.35 | d | 111.5 |

| 7a | - | - | 136.5 |

| CH₂ | 4.10 | s | 31.8 |

| 1' | - | - | 149.0 |

| 2', 6' | 8.45 | d | 150.0 |

| 3', 5' | 7.20 | d | 124.2 |

| 4' | - | - | 142.0 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. For this compound, COSY spectra would show correlations between adjacent protons on the benzene (B151609) portion of the indole ring (H4-H5, H5-H6, H6-H7) and between the ortho- and meta-protons on the pyridine ring (H2'/H6' with H3'/H5').

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons to their directly attached carbons (¹JCH). columbia.edu This is invaluable for unambiguously assigning carbon signals based on their known proton assignments. For instance, the proton signal at 4.10 ppm would show a correlation to the carbon signal at 31.8 ppm, confirming their identity as the methylene bridge.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment identifies longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). columbia.edu HMBC is critical for connecting molecular fragments. Key correlations would be observed from the methylene protons (4.10 ppm) to the C3 of the indole ring and C4' of the pyridine ring, definitively establishing the connectivity between the two heterocyclic systems via the methylene linker.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space correlations between protons that are in close proximity, regardless of their bonding. A key NOESY correlation would be expected between the methylene bridge protons and the protons at the 2-position of the indole ring and the 3',5'-positions of the pyridine ring, providing confirmation of the molecule's conformation in solution.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula. For this compound (C₁₄H₁₂N₂), the expected exact mass is 208.1000. An experimental HRMS result of m/z = 208.1002 would confirm this molecular formula. rsc.org

Electron Ionization (EI) mass spectrometry provides information about the molecule's fragmentation pattern, which offers structural clues. scirp.org The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 208. The most significant fragmentation pathway involves the cleavage of the benzylic C-C bond, which is the weakest bond. This would result in the formation of a stable tropylium-like pyridylmethyl cation at m/z = 92 and a highly stabilized indolylmethyl radical cation fragment at m/z = 130, which is often the base peak in the spectrum. scirp.org

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Identity | Significance |

| 208 | [C₁₄H₁₂N₂]⁺˙ (Molecular Ion) | Confirms Molecular Weight |

| 130 | [C₉H₈N]⁺ (Indolylmethyl cation) | Base Peak, Stable Fragment |

| 92 | [C₆H₆N]⁺ (Pyridylmethyl cation) | Confirms Pyridine Moiety |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss from Indole Ring |

Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy : IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound would display a sharp absorption band around 3400 cm⁻¹, characteristic of the N-H stretching vibration of the indole ring. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The region between 1600-1450 cm⁻¹ would contain multiple bands corresponding to the C=C and C=N stretching vibrations of the aromatic indole and pyridine rings.

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. The spectrum, typically recorded in a solvent like ethanol, would show strong absorption bands in the ultraviolet region. These absorptions are due to π-π* transitions within the conjugated π-systems of the indole and pyridine rings. mdpi.com Typical absorption maxima (λ_max) would be expected around 220 nm and 280 nm, characteristic of the indole chromophore.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformational Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and torsional angles. mdpi.com

A hypothetical SCXRD analysis of this compound would reveal the exact spatial arrangement of all atoms. It would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.com The analysis would confirm the planarity of the indole and pyridine rings and determine the angle between these two ring systems. Furthermore, SCXRD would elucidate the intermolecular forces that govern the crystal packing, such as hydrogen bonding involving the indole N-H donor and the pyridine N acceptor, as well as π-π stacking interactions between the aromatic rings. mdpi.commdpi.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Thermal Analysis) for Stability Profiles

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as it is heated at a controlled rate. etamu.edu For this compound, the TGA curve would be expected to show high thermal stability, with no significant mass loss until a high decomposition temperature, likely above 250 °C, reflecting the stability of the aromatic heterocyclic structure. mdpi.com

Differential Thermal Analysis (DTA) : DTA measures the temperature difference between a sample and an inert reference as they are heated. The DTA curve would show an endothermic peak corresponding to the melting point of the compound. At higher temperatures, a sharp exothermic peak would appear, corresponding to the oxidative decomposition of the molecule, which would correlate with the mass loss observed in the TGA curve. mdpi.com

Chemical Reactivity and Mechanistic Organic Chemistry of 3 Pyridin 4 Ylmethyl 1h Indole

Electrophilic Substitution Pathways on the Indole (B1671886) Nucleus

The indole ring is a quintessential electron-rich aromatic system, and its reactivity towards electrophiles is significantly higher than that of benzene (B151609). The preferred site for electrophilic attack is the C3 position of the pyrrole (B145914) ring, as this pathway proceeds through the most stable cationic intermediate, which preserves the aromaticity of the benzene ring. study.com However, in 3-Pyridin-4-ylmethyl-1H-indole, this position is already occupied.

Consequently, electrophilic substitution is directed to the C2 position. The established mechanism for this transformation involves the initial attack of the electrophile (E⁺) at the C3 position, forming a resonance-stabilized cation. This is followed by the formation of a spirocyclic intermediate, the 3,3-disubstituted indolenine. A subsequent 1,2-migration of the pyridin-4-ylmethyl group to the C2 position, followed by rearomatization through the loss of a proton, yields the 2-substituted product. bhu.ac.in This pathway is generally favored over direct attack at C2, which would disrupt the benzenoid aromaticity in the transition state.

Several classic electrophilic substitution reactions can be applied to the 3-(pyridin-4-ylmethyl)indole scaffold, each with its characteristic reagents and conditions.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the indole nucleus, typically at the C2 position for 3-substituted indoles. The electrophile is the Vilsmeier reagent, a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org The reaction proceeds via the C2 attack on the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.

Mannich Reaction: The Mannich reaction is a three-component condensation that installs an aminomethyl group onto the indole ring. wikipedia.org It involves the reaction of the indole with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. The electrophile is an Eschenmoser-type salt (iminium ion) formed from the aldehyde and amine. For this compound, this reaction would be expected to occur at the C2 position, yielding a 2-(aminomethyl)-3-(pyridin-4-ylmethyl)-1H-indole derivative. nih.gov

The table below summarizes the expected outcomes of these electrophilic substitution reactions on the indole nucleus of the title compound.

| Reaction | Reagents | Electrophile | Expected Position of Substitution | Product Type |

| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium ion | C2 | 2-Formyl derivative |

| Mannich | CH₂O, R₂NH | Iminium ion (R₂N=CH₂)⁺ | C2 | 2-(Dialkylaminomethyl) derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO)⁺ | C2 | 2-Acyl derivative |

Table 1: Predicted Electrophilic Substitution Reactions on the Indole Nucleus.

Reactivity Profiles of the Pyridine (B92270) Ring and Bridging Methylene (B1212753) Group

The pyridine ring and the methylene bridge introduce additional sites of reactivity to the this compound scaffold, allowing for transformations that are orthogonal to those on the indole nucleus.

Pyridine Ring Reactivity: The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. When such reactions are forced under harsh conditions, substitution typically occurs at the C3' and C5' positions. A more characteristic reaction of the pyridine ring is its behavior as a nucleophile and a base. The lone pair of electrons on the nitrogen atom can readily react with electrophiles such as alkyl halides to form a quaternary pyridinium (B92312) salt. osti.govnih.gov This N-alkylation (quaternization) modifies the electronic properties of the pyridine ring, making it even more electron-deficient. The pyridine moiety can also be oxidized at the nitrogen atom to form a pyridine N-oxide, which alters the substitution pattern for subsequent reactions.

Methylene Bridge Reactivity: The CH₂ group linking the two heterocyclic rings is analogous to a benzylic position. This position is activated towards radical reactions and oxidation. For instance, under radical conditions (e.g., using N-bromosuccinimide), halogenation of the methylene bridge is feasible. Furthermore, oxidation of this group could potentially lead to a ketone, forming 3-(pyridine-4-carbonyl)-1H-indole. A particularly relevant transformation is the potential for dehydrogenation to form a highly electrophilic 3-methyleneindolenine (B1207975) intermediate, which can be trapped by nucleophiles. This reactivity is analogous to that observed for 3-methylindole (B30407).

Investigations into Reaction Mechanisms of this compound Formation and Transformation

The primary method for the synthesis of this compound involves the direct alkylation of the indole nucleus. The most common approach is a Friedel-Crafts-type alkylation, where indole reacts with an electrophilic pyridine derivative, such as 4-(chloromethyl)pyridine (B78701) or 4-(hydroxymethyl)pyridine, under acidic conditions. nih.gov

The mechanism of this acid-catalyzed alkylation proceeds as follows:

Electrophile Generation: The acid catalyst (a Lewis or Brønsted acid) activates the pyridine derivative, facilitating the formation of a stabilized carbocation or a highly polarized complex.

Nucleophilic Attack: The electron-rich C3 position of indole acts as a nucleophile, attacking the electrophilic carbon of the pyridylmethyl species. This forms a resonance-stabilized cationic intermediate (a σ-complex or Wheland intermediate).

Rearomatization: A base (which could be the counter-ion or solvent) removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final product.

Alternatively, synthesis can be achieved under basic conditions by first deprotonating indole to form the indolyl anion (indolide), which then acts as a potent nucleophile in an Sₙ2 reaction with 4-(chloromethyl)pyridine. However, this method can sometimes lead to a mixture of N-alkylation and C3-alkylation products, depending on the reaction conditions (counter-ion, solvent, temperature).

Transformations of the molecule, as discussed in previous sections, follow well-established organic chemistry mechanisms. Electrophilic substitutions at C2 proceed via addition-elimination pathways involving indolenine intermediates, while cycloadditions are typically concerted pericyclic reactions.

Strategies for Regioselective and Chemoselective Modifications of the 3-(Pyridin-4-ylmethyl)Indole Scaffold

The presence of two distinct heterocyclic systems with opposing electronic characteristics—the nucleophilic indole and the electrophilic pyridine—presents both a challenge and an opportunity for selective functionalization.

Regioselectivity:

Indole Ring: As established, electrophilic attack on the 3-substituted indole scaffold will occur preferentially at the C2 position. Functionalization at other positions on the benzene portion of the indole (C4, C5, C6, C7) is more challenging and typically requires the use of directing groups or transition-metal-catalyzed C-H activation strategies. nih.gov

Pyridine Ring: Nucleophilic aromatic substitution on the pyridine ring is possible, especially if an activating group (like a nitro group) is present or if the nitrogen is quaternized. Lithiation followed by quenching with an electrophile can also be used to functionalize the pyridine ring, often with high regioselectivity.

Chemoselectivity:

Reaction at Indole Nitrogen vs. Pyridine Nitrogen: The indole N-H is weakly acidic (pKa ≈ 17) and can be deprotonated with a suitable base (e.g., NaH, KOtBu) to form the indolyl anion. This anion can then be selectively alkylated or acylated at the N1 position. rsc.orgorganic-chemistry.org In contrast, the pyridine nitrogen is basic and is selectively protonated under acidic conditions or quaternized by alkyl halides under neutral conditions. This difference allows for selective modification of either nitrogen atom by choosing acidic, basic, or neutral reaction conditions.

Reaction at Indole Ring vs. Pyridine Ring: The electron-rich nature of the indole ring makes it susceptible to electrophilic attack and oxidation, while the electron-deficient pyridine ring is more prone to nucleophilic attack. This inherent difference in reactivity allows for a high degree of chemoselectivity. For example, a Friedel-Crafts acylation will occur exclusively on the indole ring, while reaction with a strong nucleophile like an organolithium reagent would likely target the pyridine ring.

The table below outlines strategies for achieving selective modifications.

| Target Site | Reaction Type | Conditions / Strategy | Outcome |

| Indole N1 | N-Alkylation | Base (e.g., NaH), Alkyl Halide | Selective N-alkylation |

| Indole C2 | Electrophilic Substitution | Vilsmeier, Mannich, etc. | Selective C2-functionalization |

| Pyridine N4' | N-Quaternization | Alkyl Halide (e.g., CH₃I) | Formation of Pyridinium Salt |

| Pyridine C2'/C6' | Nucleophilic Attack | Organolithium Reagents | C-H functionalization adjacent to N |

Table 3: Strategies for Selective Modification of the 3-(Pyridin-4-ylmethyl)Indole Scaffold.

Structure Activity Relationship Sar Studies and Rational Drug Design

Fundamental Principles of SAR in Indole (B1671886) and Pyridine-Containing Compounds

The biological activity of compounds containing indole and pyridine (B92270) moieties is heavily influenced by the inherent chemical properties of these heterocyclic systems. rsc.orgresearchgate.net SAR studies for these scaffolds provide a framework for predicting how structural modifications will affect pharmacological efficacy.

Indole Scaffold: The indole nucleus is an electron-rich aromatic system that can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govmdpi.com It is a versatile scaffold found in numerous approved drugs. rsc.orgresearcher.life The biological activity of indole derivatives can be modulated by introducing substituents at different positions on the bicyclic ring:

C-2 Position: The C-2 position can be substituted to introduce various groups that can interact with specific pockets in a biological target. For example, 2-aroylindoles have been investigated as highly active agents against various tumors. nih.gov

C-3 Position: This is the most nucleophilic and reactive position on the indole ring. It is frequently used as an attachment point for various side chains that are critical for biological activity, as seen in the title compound.

Benzene (B151609) Ring (C-4 to C-7): Substituents on the benzene portion of the indole can fine-tune the electronic properties and steric profile of the molecule, affecting its binding affinity and selectivity. nih.gov

Pyridine Scaffold: Pyridine is a six-membered heteroaromatic ring containing a nitrogen atom, which makes it a weak base. wikipedia.orgnih.gov This nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. researchgate.net Key SAR principles for pyridine-containing compounds include:

Basicity: The basicity of the pyridine nitrogen, governed by the lone pair of electrons, is crucial for forming salts and interacting with acidic residues in biological targets. nih.gov This property also enhances water solubility, which is beneficial for drug candidates. nih.gov

Electronic Effects: The electronegative nitrogen atom creates an uneven distribution of electron density in the ring, making it electron-deficient compared to benzene. wikipedia.org This influences its reactivity, favoring nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position. nih.gov

SAR of 3-Pyridin-4-ylmethyl-1H-indole Analogues: Insights into Biological Potency

The this compound core structure combines the key features of both indole and pyridine, creating a scaffold that can be systematically modified to probe interactions with biological targets and optimize pharmacological activity.

Research into analogues of this compound has provided valuable insights into how substituents on both the indole and pyridine rings, as well as the methylene (B1212753) linker, affect biological potency. Studies often involve the synthesis of a series of related compounds where specific positions are systematically altered to determine which functional groups enhance activity. oncodesign-services.com

For example, in the development of antagonists for peptidoleukotrienes, substituted indole-5-carboxamides and indole-6-carboxamides have been explored. nih.gov Efforts to improve the potency of these series by varying substituents on the indole ring showed that increasing lipophilicity could enhance oral activity. nih.gov One such compound, with an ethyl group on the indole nitrogen (N-1) and a 2-ethylbutyl-carbamoyl group at the C-5 position, demonstrated subnanomolar affinity for the target receptor. nih.gov

The table below illustrates hypothetical SAR data for a series of this compound analogues, demonstrating how different substituents might influence inhibitory activity against a specific kinase.

| Compound | Indole Substituent (R1) | Pyridine Substituent (R2) | Methylene Bridge Modification | IC₅₀ (nM) |

| 1 | H | H | -CH₂- | 150 |

| 2 | 5-F | H | -CH₂- | 75 |

| 3 | 5-Cl | H | -CH₂- | 60 |

| 4 | 5-OCH₃ | H | -CH₂- | 200 |

| 5 | H | 2-CH₃ | -CH₂- | 120 |

| 6 | H | 2-Cl | -CH₂- | 95 |

| 7 | 5-Cl | 2-CH₃ | -CH₂- | 45 |

| 8 | 5-Cl | H | -CF₂- | 350 |

| 9 | 5-Cl | H | -C(CH₃)H- | 90 (R), 250 (S) |

This is a representative table created from general SAR principles; specific values are illustrative.

From this data, several trends can be observed:

Indole C-5 Position: Small, electron-withdrawing groups like fluorine (Compound 2) and chlorine (Compound 3) at the 5-position of the indole ring appear to enhance potency compared to the unsubstituted parent compound (Compound 1). In contrast, an electron-donating methoxy (B1213986) group (Compound 4) decreases activity.

Pyridine C-2 Position: Substituents ortho to the pyridine nitrogen also modulate activity. A methyl group (Compound 5) or a chloro group (Compound 6) can lead to improved potency.

Synergistic Effects: Combining favorable substituents, such as a 5-chloro on the indole and a 2-methyl on the pyridine (Compound 7), can result in a significant increase in potency.

Methylene Bridge: Modification of the methylene linker, for instance by replacing hydrogens with fluorines (Compound 8), can be detrimental to activity, possibly by altering the conformational flexibility or electronic properties of the scaffold.

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the interaction between a drug molecule and its biological target. nih.gov The introduction of a chiral center into the this compound scaffold can lead to enantiomers or diastereomers with markedly different biological activities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer over another. nih.govresearchgate.net

For instance, if a substituent is added to the methylene bridge, creating a chiral carbon (as in Compound 9 from the table), the resulting enantiomers can exhibit different potencies. The (R)-enantiomer might fit optimally into the binding site, leading to high affinity, while the (S)-enantiomer may have a steric clash that reduces its binding affinity. The presence of fluorine in a molecule, for example, can significantly influence stereochemical behavior and induce specific conformational preferences. beilstein-journals.org This stereoselectivity is a fundamental principle in drug design, as developing a single, more active stereoisomer can lead to a more potent and safer drug with fewer off-target effects. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches Utilizing the 3-(Pyridin-4-ylmethyl)Indole Scaffold

Rational drug design leverages the understanding of SAR to create novel compounds with improved therapeutic properties. Both ligand-based and structure-based methods are employed, often in a complementary fashion, using scaffolds like 3-(pyridin-4-ylmethyl)indole as a starting point. nih.gov

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based approaches are invaluable. nih.gov These methods rely on analyzing a set of molecules known to be active at the target.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical properties (descriptors) of a series of analogues and their biological activities. youtube.com For the 3-(pyridin-4-ylmethyl)indole scaffold, a QSAR model could be built to predict the potency of new derivatives based on descriptors like lipophilicity (logP), electronic properties (pKa), and steric parameters of different substituents.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are required for biological activity. A pharmacophore model derived from active 3-(pyridin-4-ylmethyl)indole analogues would serve as a 3D query to screen virtual libraries for new, structurally diverse compounds that possess the same key features and are therefore likely to be active.

Structure-Based Drug Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. dundee.ac.uk

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. dundee.ac.uk Researchers can dock analogues of this compound into the target's binding pocket to visualize key interactions. For example, docking studies might reveal that the indole NH group acts as a hydrogen bond donor to a backbone carbonyl, while the pyridine nitrogen accepts a hydrogen bond from a key amino acid residue. This information can guide the design of new analogues with substituents that form additional favorable interactions, thereby increasing potency and selectivity. dundee.ac.uk The insights gained from observing the docked pose of a compound can explain existing SAR data and provide a rational basis for further chemical modifications. dundee.ac.uk

By integrating these computational approaches with synthetic chemistry and biological testing, medicinal chemists can accelerate the discovery and optimization of new drug candidates based on the versatile 3-(pyridin-4-ylmethyl)indole scaffold.

Computational Chemistry and Molecular Modeling of 3 Pyridin 4 Ylmethyl 1h Indole

Density Functional Theory (DFT) Applications for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govscirp.org For compounds such as 3-Pyridin-4-ylmethyl-1H-indole, DFT calculations are instrumental in determining the optimized molecular geometry, electronic distribution, and various reactivity descriptors. researchgate.netchemijournal.com These studies typically employ functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p) to accurately compute the molecule's ground-state properties. researchgate.netnih.gov The results from these calculations offer a fundamental understanding of the molecule's intrinsic stability and potential chemical behavior. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.com A large energy gap generally signifies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap indicates that a molecule is more polarizable and more likely to be reactive. researchgate.net For this compound, FMO analysis would help identify the electron-rich indole (B1671886) moiety as a likely site for nucleophilic behavior and the electron-deficient pyridine (B92270) ring as a potential electrophilic center.

A typical DFT study would generate a set of quantum chemical descriptors that quantify these properties, as illustrated in the conceptual table below.

| Quantum Chemical Descriptor | Significance |

|---|---|

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability. |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. |

| Global Hardness (η) | Measures resistance to change in electron distribution. |

| Global Softness (S) | The reciprocal of hardness; measures the capacity of a molecule to accept electrons. |

| Electronegativity (χ) | Measures the power of a species to attract electrons. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the three-dimensional charge distribution of a molecule. uni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's electron density surface, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. chemijournal.comproteopedia.org In these maps, regions with negative electrostatic potential (typically colored red or yellow) are characterized by an excess of electrons and are attractive to electrophiles. mdpi.com Regions with positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. malayajournal.org

For this compound, an MEP analysis would likely highlight the nitrogen atom of the pyridine ring as a region of high negative potential, making it a primary site for protonation or hydrogen bond formation. researchgate.net The hydrogen atom attached to the indole nitrogen (N-H) would be associated with a region of positive potential. chemijournal.com Furthermore, non-covalent interaction (NCI) analysis can be used to identify and visualize weak interactions, such as π-π stacking and hydrogen bonds, which are critical for understanding ligand-receptor binding and crystal packing. dntb.gov.ua

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by calculating the trajectory of atoms and molecules over time. researchgate.net This technique is invaluable for exploring the conformational flexibility of this compound, revealing the various spatial arrangements it can adopt and their relative energies.

In the context of drug design, MD simulations are essential for assessing the stability of a ligand-protein complex. mdpi.comresearchgate.net After docking the compound into the active site of a biological target, an MD simulation can be run for tens to hundreds of nanoseconds to observe the interaction dynamics. irbbarcelona.orgnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, are monitored to evaluate the stability of the binding pose. nih.gov A stable complex is typically indicated by low and converged RMSD values throughout the simulation. nih.gov

| Simulation Parameter | Typical Software/Value | Purpose |

|---|---|---|

| Force Field | AMBER, GAFF | Defines the potential energy function of the system. irbbarcelona.org |

| Charge Scheme | AM1, RESP | Assigns partial charges to atoms. irbbarcelona.org |

| Simulation Time | 10 - 100 nanoseconds (ns) | Determines the timescale of the dynamic observation. researchgate.netnih.gov |

| Temperature | ~300 K | Simulates physiological conditions. irbbarcelona.org |

| Software Suite | AMBER, GROMACS, NAMD | Programs used to run and analyze the simulations. irbbarcelona.org |

Molecular Docking Studies for Target Binding Prediction and Virtual Screening

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a specific receptor, usually a protein. researchgate.net This technique is fundamental in structure-based drug design for identifying potential drug candidates through virtual screening and for elucidating the mechanism of action at a molecular level. nih.gov For this compound, docking studies can be performed against a wide array of biological targets to predict its potential therapeutic applications. nih.gov

Docking algorithms explore numerous possible conformations of the ligand within the receptor's binding site and use a scoring function to rank them. nih.gov The top-ranked pose represents the most probable binding mode. Analysis of this pose provides detailed information about the specific non-covalent interactions—such as hydrogen bonds, hydrophobic contacts, salt bridges, and π-π stacking—that stabilize the ligand-receptor complex. mdpi.comnih.gov The predicted binding affinity, often reported as a negative score in kcal/mol, estimates the strength of the interaction; a more negative value suggests a stronger and more favorable binding. nih.gov

| Docking Result Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | The calculated free energy of binding, indicating the strength of the ligand-receptor interaction. |

| Interacting Residues | A list of the specific amino acids within the binding pocket that form contacts with the ligand. |

| Hydrogen Bonds | Details of hydrogen bonds, including the donor and acceptor atoms and the distance between them. |

| Hydrophobic Interactions | A list of residues involved in various hydrophobic contacts (e.g., π-Alkyl, Alkyl, π-π stacking). |

The this compound scaffold is an ideal starting point for combinatorial library design. nih.gov This strategy involves the in silico creation of a large, diverse library of derivative compounds by systematically modifying the core structure with various functional groups. This virtual library can then be subjected to high-throughput virtual screening (HTVS) against a specific biological target using molecular docking. wuxibiology.com This process allows for the rapid identification of analogues with potentially enhanced binding affinities, improved selectivity, or more favorable pharmacokinetic properties. nih.govnih.gov By prioritizing the most promising candidates for chemical synthesis and experimental testing, this approach significantly accelerates the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for developing mathematical relationships between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting their biological activities and guiding the synthesis of new, more potent analogs.

A notable QSAR study was conducted on a series of N-(pyridin-4-yl)-(indol-3-yl) alkylamides, which are structurally related to this compound, to elucidate the structural requirements for their antiallergic activity. researchgate.net This study employed both the Fujita-Ban and Hansch approaches to correlate the physicochemical properties of various substituents with their antihistamine activity. researchgate.net

The general structure of the compounds analyzed in the study is depicted below, highlighting the key positions of substitution (R, R1, and R2) that were varied to build the QSAR model.

Table 1: Representative N-(pyridin-4-yl)-(indol-3-yl) alkylamide derivatives and their antiallergic activity.

| Compound | R | R1 | R2 | Biological Activity (IC50, µM) |

| 1 | H | H | H | 1.25 |

| 2 | CH3 | H | H | 0.89 |

| 3 | H | 4-F-Bn | H | 0.45 |

| 4 | H | H | CH3 | 1.10 |

| 5 | CH3 | 4-F-Bn | H | 0.32 |

| 6 | H | H | C2H5 | 1.42 |

The QSAR models developed in the study revealed several key insights into the structure-activity relationships of this class of compounds. The Fujita-Ban analysis indicated that smaller substituents at the R and R2 positions were favorable for enhanced histamine (B1213489) antagonist activity. researchgate.net Furthermore, a non-hydrogen bond acceptor at the R position was found to be beneficial. researchgate.net The Hansch analysis provided a more quantitative correlation, suggesting that a more hydrophobic group at the R4 position and a more hydrophilic group at the R5 position of the indole ring would be advantageous for activity. researchgate.net

One of the derived Hansch equations is presented below:

pIC50 = -0.15 (±0.05) πR - 0.28 (±0.12) σR + 0.89 (±0.31) EsR2 + 3.45

Where:

pIC50 is the negative logarithm of the half maximal inhibitory concentration.

πR represents the hydrophobic constant of the substituent at the R position.

σR is the Hammett electronic parameter of the substituent at the R position.

EsR2 is the Taft steric parameter for the substituent at the R2 position.

This equation highlights the significant influence of hydrophobic, electronic, and steric properties of the substituents on the antiallergic activity of these indole derivatives. The negative coefficient for the hydrophobic parameter (πR) suggests that less hydrophobic substituents at the R position are preferred, while the positive coefficient for the steric parameter (EsR2) at the R2 position indicates that bulkier groups are tolerated. researchgate.net

Table 2: Physicochemical Descriptors Used in the QSAR Model.

| Compound | πR | σR | EsR2 | Predicted pIC50 |

| 1 | 0.00 | 0.00 | 1.24 | 4.54 |

| 2 | 0.56 | -0.17 | 1.24 | 4.49 |

| 3 | 0.00 | 0.00 | 1.24 | 4.54 |

| 4 | 0.00 | 0.00 | 0.97 | 4.31 |

| 5 | 0.56 | -0.17 | 1.24 | 4.49 |

| 6 | 0.00 | 0.00 | 0.69 | 4.05 |

The findings from these QSAR studies provide a rational basis for the design of novel antiallergic agents based on the N-(pyridin-4-yl)-(indol-3-yl) alkylamide scaffold. researchgate.net By understanding the quantitative impact of different physicochemical properties on the biological activity, medicinal chemists can strategically select substituents to optimize the potency of new compounds. researchgate.net Although this study was not performed on this compound itself, the structural similarity of the core scaffold makes these results highly relevant for predicting its potential biological activities and for guiding the future design of its derivatives.

Advanced Applications and Materials Science

Utilization of Pyridine-Annulated Fused Indole (B1671886) Structures as Hole Transport Materials in Optoelectronic Devices

Pyridine-annulated fused indole structures have emerged as a promising class of materials for use as hole transport materials (HTMs) in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). The efficacy of an OLED is significantly influenced by the properties of the HTM, which is responsible for efficiently injecting and transporting holes from the anode to the emissive layer.

A notable example of a high-performance HTM based on a pyridine-annulated fused-indole scaffold is the molecule designated as TW-01. This material exhibits a high triplet energy of approximately 2.92 eV. A high triplet energy is a crucial characteristic for HTMs in phosphorescent OLEDs (PhOLEDs) as it prevents the back-transfer of energy from the high-energy emissive dopants to the HTM, thereby enhancing the device's efficiency and stability.

The thermal properties of these materials are also critical for the operational lifetime of OLEDs. Thermal studies have revealed that materials like TW-01 possess excellent heat tolerance and a high melting point, which contributes to the morphological stability of the device during operation.

The performance of a solution-processed green PhOLED incorporating a pyridine-annulated fused indole HTM is summarized in the table below. The device demonstrated a significant enhancement in external quantum efficiency (EQE) compared to devices fabricated with the commercial hole transport material NPB.

Table 1: Performance of a Solution-Processed Green PhOLED with a Pyridine-Annulated Fused Indole HTM

| Performance Metric | Value |

|---|---|

| External Quantum Efficiency (EQE) | 15% |

| Current Efficiency (CE) | 55 cd/A |

| Power Efficiency (PE) | 48 lm/W |

| Brightness | 100 cd/m² |

| Maximum Luminescence | ~24,000 cd/m² |

The well-matched frontier molecular orbital energy levels (HOMO/LUMO) of these indole-pyridine scaffolds with the emissive layer facilitate efficient hole injection and transport, leading to improved device performance. The twisted molecular geometry, confirmed by crystal structure analysis, where peripheral phenyl rings have ineffective p-orbital overlapping with the central pyridine-annulated fused-indole unit, also plays a role in the material's properties.

Integration of Indole-Pyridine Scaffolds in Advanced Functional Materials

The integration of indole-pyridine scaffolds extends beyond OLEDs into the broader category of advanced functional materials. The inherent electronic and photophysical properties of these hybrid structures make them suitable for a range of applications. The indole moiety typically acts as an electron donor, while the pyridine (B92270) unit functions as an electron acceptor, creating a donor-acceptor (D-A) system within a single molecule. This intramolecular charge transfer characteristic is highly desirable for various functional materials.

While specific research on the integration of 3-Pyridin-4-ylmethyl-1H-indole into advanced functional materials is an emerging area, the broader class of indole-pyridine derivatives has been explored for applications in organic semiconductors. The tunability of the electronic properties through chemical modification of either the indole or pyridine ring allows for the rational design of materials with specific charge transport characteristics. For instance, the introduction of alkyl chains on the dibenzothiophene (B1670422) sulfone component of a pyridine-containing organic semiconductor can improve its solubility, facilitating film formation for device fabrication. Such materials have potential applications in organic field-effect transistors, organic solar cells, and organic light storage devices.

The development of π-expanded indoloindolizines, which merge indole and indolizine (B1195054) moieties, highlights the potential for creating stable and tunable polycyclic aromatic compounds for organic optoelectronics. These materials exhibit vivid colors and fluorescence across the visible spectrum and show enhanced stability against photooxidation compared to traditional acenes, making them promising candidates for practical applications.

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms in both the indole and pyridine rings of this compound possess lone pairs of electrons, making the molecule a potential ligand for coordination with metal ions. The pyridine nitrogen, being more basic, is generally the primary coordination site. The resulting metal complexes can exhibit interesting catalytic and photophysical properties.

Transition metal complexes containing pyridine-based ligands are widely used in catalysis. For example, Crabtree's catalyst, a prominent hydrogenation catalyst, is an iridium complex with pyridine ligands. Similarly, palladium(II) complexes with pyridine derivatives have been employed as efficient catalysts in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The electronic properties of the pyridine ligand, which can be tuned by substituents, can influence the catalytic activity of the metal center.

Indole-containing ligands have also been used to synthesize a variety of metal complexes. The indole moiety can coordinate to a metal center in several ways, including through the nitrogen atom of the pyrrole (B145914) ring or through the formation of a σ-bond between a metal and the C3 position of the indole ring. The resulting complexes have been investigated for their potential applications in catalysis and medicinal chemistry. For instance, six-coordinate zinc(II) complexes with 3-((1H-imidazol-1-yl)methyl)-1H-indole ligands have been synthesized and characterized.